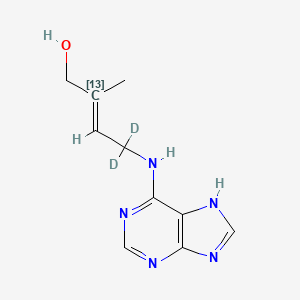
trans-Zeatin-13C,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Zeatin-13C,d2: is a labeled cytokinin, a class of plant hormones that promote cell division and growth. It is a derivative of trans-zeatin, which is one of the most active cytokinins found in plants. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific studies, particularly in tracing and understanding metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-13C,d2 involves the incorporation of carbon-13 and deuterium into the trans-zeatin molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without altering the biological activity of the compound .
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced in laboratories equipped with the necessary facilities for handling isotopes. The production process involves the synthesis of labeled precursors followed by their incorporation into the cytokinin biosynthesis pathway .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Zeatin-13C,d2 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of trans-zeatin.
Reduction: Reduction reactions can convert trans-zeatin into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of trans-zeatin .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Zeatin-13C,d2 is used as a tracer to study the metabolic pathways of cytokinins. The incorporation of carbon-13 and deuterium allows researchers to track the movement and transformation of the compound within biological systems .
Biology: In biological research, this compound is used to study the role of cytokinins in plant growth and development. It helps in understanding how these hormones regulate various physiological processes, including cell division, differentiation, and response to environmental stimuli .
Medicine: It can be used to study the effects of cytokinins on human cells, particularly in the context of aging and cancer research .
Industry: In the agricultural industry, this compound can be used to develop new plant growth regulators and improve crop yields. Its labeled form allows for precise studies on the effectiveness and safety of these regulators .
Mécanisme D'action
The mechanism of action of trans-Zeatin-13C,d2 involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that leads to the expression of genes involved in cell division and growth. The labeled isotopes allow researchers to trace the exact pathways and molecular targets involved in this process .
Comparaison Avec Des Composés Similaires
cis-Zeatin: Another isomer of zeatin with different biological activity.
Isopentenyladenine: A cytokinin with a similar structure but different side-chain modifications.
Dihydrozeatin: A reduced form of zeatin with distinct biological properties.
Uniqueness: trans-Zeatin-13C,d2 is unique due to its labeled isotopes, which make it an invaluable tool for tracing and studying metabolic pathways. Its high biological activity and stability also set it apart from other cytokinins .
Propriétés
Formule moléculaire |
C10H13N5O |
|---|---|
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
(E)-4,4-dideuterio-2-methyl-4-(7H-purin-6-ylamino)(213C)but-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i3D2,7+1 |
Clé InChI |
UZKQTCBAMSWPJD-IYSBKMDRSA-N |
SMILES isomérique |
[2H]C([2H])(/C=[13C](\C)/CO)NC1=NC=NC2=C1NC=N2 |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1NC=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)
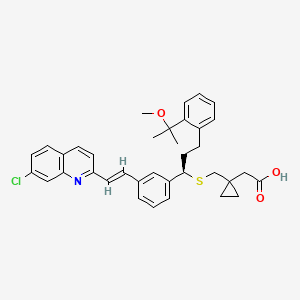
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
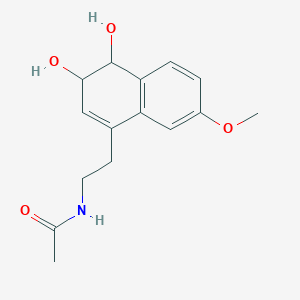
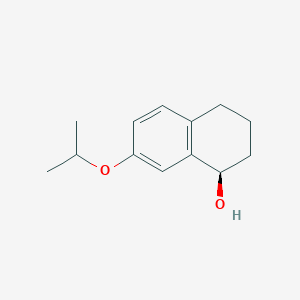
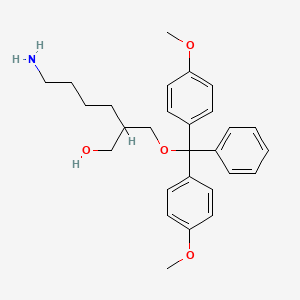
![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
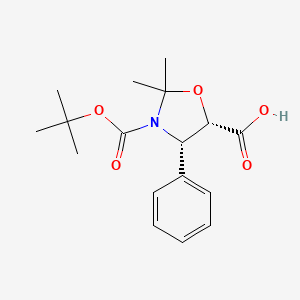
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
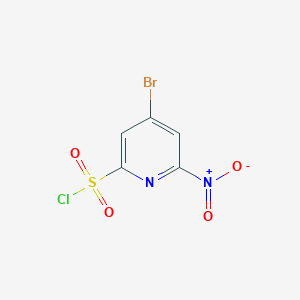
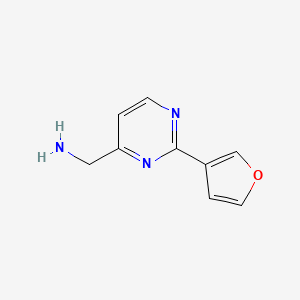
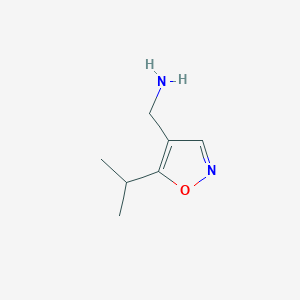
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
